![molecular formula C13H9N3 B3359909 5-Phenylpyrido[2,3-d]pyridazine CAS No. 87987-97-1](/img/structure/B3359909.png)
5-Phenylpyrido[2,3-d]pyridazine
Vue d'ensemble
Description
5-Phenylpyrido[2,3-d]pyridazine is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine and its derivatives, including this compound, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of picolinic acid anhydride with dry benzene under Friedl-Crafts conditions to give 3-benzoyl picolinic acid. This compound, on reaction with hydrazine hydrate in boiling n-butanol, affords this compound .Molecular Structure Analysis
The pyridazine ring, a core component of this compound, is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, reaction of pyridazinone with ethyl chloroacetate in dry acetone and K2CO3 gave ethyl 2-(5-phenylpyrido[2,3-d]pyridazin—8-yloxyl)acetate. This compound, on reaction with hydrazine hydrate in refluxing ethanol, afforded 2-(5-phenylpyrido[2,3-d]pyridazin—8-yloxyl)acetohyrazide .Applications De Recherche Scientifique
Synthesis and Structural Study
5-Phenylpyrido[2,3-d]pyridazine derivatives have been a focus in chemical synthesis, showing potential as analogues for various agents. For instance, 8-Phenylpyrido[3,4-d]pyridazines with different amino substituents at C-5 have been prepared, showing interest as analogues of diuretic and antithrombotic agents (Boamah et al., 1988). Additionally, novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines have been synthesized for their structural suitability in exhibiting cardiotonic effects (Pita et al., 2000).
Cytotoxic Properties
Research has explored the cytotoxic properties of derivatives of pyrido[3,4-d]pyridazine. Derivatives like 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one have been synthesized with the aim of discovering new biologically active agents, demonstrating potential cytotoxicity against various human cancer cell lines (Wójcicka et al., 2022).
Antibacterial Activity
Some studies have focused on the antibacterial activity of pyridazine derivatives. For example, novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material have been synthesized, and their antibacterial activities evaluated (Al-Kamali et al., 2014).
CDK Inhibitors in Cancer Research
In cancer research, 2-phenylpyrido[2,3-d]pyrimidine derivatives, structurally analogous to this compound, have been designed as cyclin-dependent kinase (CDK) inhibitors, showing promising activity in colon and breast cancer cell lines (Bhagwanrao et al., 2019).
Inhibitors in Neurodegenerative Diseases
Some pyridazine analogues have been investigated as acetylcholinesterase inhibitors, a target in the treatment of neurodegenerative diseases. Modifications in the pyridazine structure have led to potent inhibitors with significant selectivity and activity (Contreras et al., 2001).
Water Oxidation Catalysts
In the field of chemistry, pyridazine derivatives have been used in the development of water oxidation catalysts. For instance, dinuclear complexesusing pyridazine ligands have demonstrated effectiveness in oxygen evolution, highlighting their potential in catalytic applications (Zong & Thummel, 2005).
Corrosion Inhibition
Research has also explored the use of pyridazine derivatives as corrosion inhibitors. A study using density functional theory calculations investigated the inhibitory action of pyridazine derivatives on copper corrosion in nitric acid, demonstrating the efficacy of these compounds as corrosion inhibitors (Zarrouk et al., 2012).
Chemiluminescence in Bioassays
Pyridazine derivatives have been used to enhance the chemiluminescent reaction in bioassays, showing increased intensity of light emission in the presence of peroxidase, a useful feature for sensitive detection in various biological assays (Ji et al., 1996).
Antidepressant Potential
In pharmacology, some pyridazine derivatives have been evaluated for their potential antidepressant effects. Studies have assessed behavioral profiles in animal models, providing insights into the therapeutic potential of these compounds in mental health disorders (Rubat et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-phenylpyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-5-10(6-3-1)13-11-7-4-8-14-12(11)9-15-16-13/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGBPDOEAMMMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526406 | |
| Record name | 5-Phenylpyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87987-97-1 | |
| Record name | 5-Phenylpyrido[2,3-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90526406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B3359841.png)
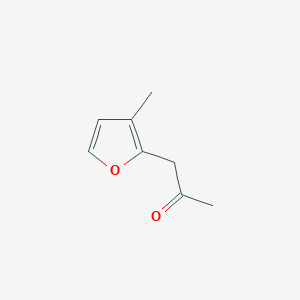
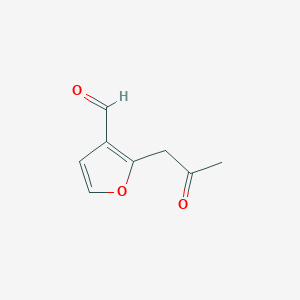
![5-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3359859.png)
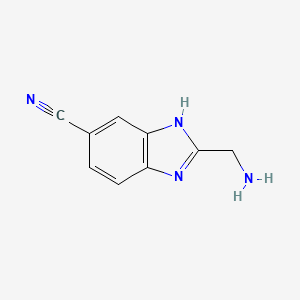

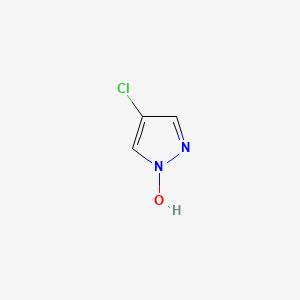
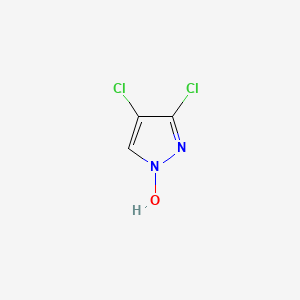

![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3359894.png)
![1-Chloropyrimido[4,5-c]cinnoline](/img/structure/B3359900.png)
![1-Methoxypyrimido[4,5-C]cinnoline](/img/structure/B3359902.png)

![2,2,2-Trifluoro-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B3359907.png)